![molecular formula C12H13NO B14348696 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one CAS No. 96850-75-8](/img/structure/B14348696.png)
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methylidene group and a 4-methylphenylmethyl group attached to the azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one can be achieved through several synthetic routes One common method involves the reaction of 4-methylbenzylamine with a suitable acylating agent to form the corresponding amide This amide is then subjected to cyclization under basic conditions to yield the azetidinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the methylidene or phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-4-(3-methylphenyl)azetidin-2-one
- 1-(4-Methylphenyl)-3-methylideneazetidin-2-one
Uniqueness
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is unique due to its specific structural features, such as the presence of both a methylidene group and a 4-methylphenylmethyl group
Propriétés
Numéro CAS |
96850-75-8 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-3-5-11(6-4-9)8-13-7-10(2)12(13)14/h3-6H,2,7-8H2,1H3 |
Clé InChI |
VXFGJGNKJNRKFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2CC(=C)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




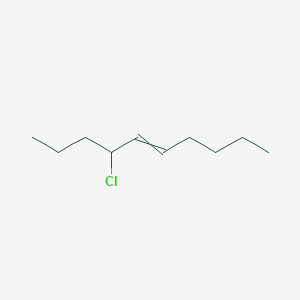
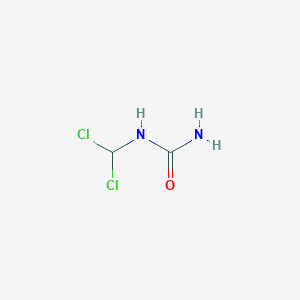
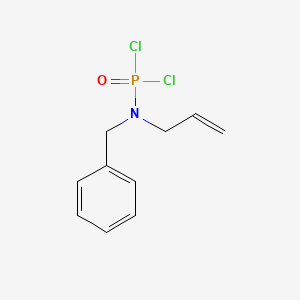
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
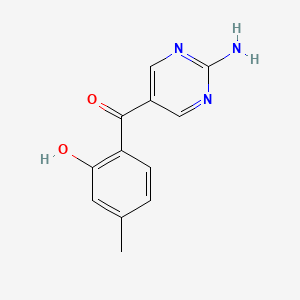
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
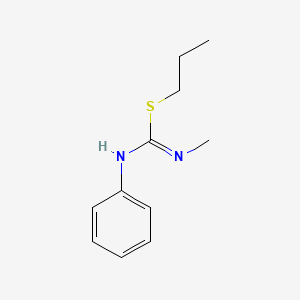

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
